molecular formula C25H25N5O4 B14112352 benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate

benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate

Cat. No.: B14112352
M. Wt: 459.5 g/mol
InChI Key: UHLHHVRGVIWOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate is a complex organic compound with a molecular formula of C25H25N5O4 and a molecular weight of 459.506. This compound is primarily used for research purposes and is not intended for human or veterinary use. It features a purine-pyrimidine fused ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate involves multiple steps. One common synthetic route includes the condensation of a benzyl-protected purine derivative with a suitable ester of acetic acid. The reaction conditions typically involve the use of strong acids or bases to facilitate the condensation reaction

Chemical Reactions Analysis

Benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or purine moieties using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of oncology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The precise mechanism of action for benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its purine-pyrimidine fused ring system. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate include:

    Benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate: This compound has a cyclohexyl group instead of a benzyl group, which may alter its chemical and biological properties.

    Other purine-pyrimidine fused ring compounds: These compounds share the core structure but differ in their substituents, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate

InChI

InChI=1S/C25H25N5O4/c1-27-22-21(29-14-8-13-28(24(29)26-22)15-18-9-4-2-5-10-18)23(32)30(25(27)33)16-20(31)34-17-19-11-6-3-7-12-19/h2-7,9-12H,8,13-17H2,1H3

InChI Key

UHLHHVRGVIWOMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)CC5=CC=CC=C5

Origin of Product

United States

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